molecular formula C17H22FNO4 B1302931 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959583-52-9

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1302931
M. Wt: 323.4 g/mol
InChI Key: FGLYPQZHYLRBOI-OCCSQVGLSA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid, or simply TBFP, is an important synthetic intermediate and building block in organic chemistry. It is a versatile reagent used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other small molecules. TBFP is also a key starting material in the synthesis of drugs and drug intermediates. The synthesis of TBFP is a relatively simple process, making it a cost-effective and convenient reagent for use in laboratory settings.

Scientific Research Applications

Molecular Structure and Crystal Properties

  • Molecular Conformation : The compound's pyrrolidine ring often adopts an envelope conformation, as found in similar compounds like N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-L-proline (Rajalakshmi et al., 2013). This characteristic conformation is critical for understanding the compound's molecular interactions.
  • Crystal Properties : The crystal structures of related compounds have been extensively studied, providing insights into their solid-state properties, such as dihedral angles and intermolecular interactions (Yuan et al., 2010).

Synthesis and Modification

  • Synthetic Pathways : The compound and its derivatives are synthesized through various pathways, such as the use of mixed anhydride methods in the synthesis of similar compounds (Naveen et al., 2007).
  • Chemical Modifications : Research on related compounds involves exploring different chemical modifications to alter their properties, which can be applied to the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (Hart & Rapoport, 1999).

Biological and Medicinal Chemistry

  • Drug Synthesis : This compound serves as a key intermediate in the synthesis of various drugs, particularly in the field of medicinal chemistry. For example, its analogs have been utilized in the synthesis of influenza neuraminidase inhibitors (Wang et al., 2001).
  • Antibacterial Properties : Derivatives of this compound have been synthesized and studied for their antibacterial activities, indicating its potential use in developing new antibacterial agents (Song et al., 2009).

properties

IUPAC Name

(2S,4R)-4-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLYPQZHYLRBOI-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376001
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

959583-52-9
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

Citations

For This Compound
1
Citations
MA Ibrahim, HWB Johnson, JW Jeong… - Journal of Medicinal …, 2012 - ACS Publications
A series of subtype selective sphingosine 1-phosphate receptor 1 (S1P 1 ) antagonists are disclosed. Our high-throughput screening campaign revealed hit 1 for which an increase in …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk

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